Cas no 1932090-03-3 (benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate)
benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
- cis-Benzyl (3-hydroxycyclopentyl)carbamate
- BENZYL N-[(1S,3R)-3-HYDROXYCYCLOPENTYL]CARBAMATE
- ZEA55531
- Benzyl N-[cis-3-hydroxycyclopentyl]carbamate
- Benzyl (1S,3R)-3- hydroxycyclopentylcarbamate
- D72277
- N-(cis-3-Hydroxycyclopentyl)carbamic acid, (phenylmethyl) ester
- Carbamic acid, (3-hydroxycyclopentyl)-, p
- EN300-7115929
- Carbamic acid, (3-hydroxycyclopentyl)-, phenylmethyl ester, cis- (9CI)
- 124555-31-3
- AKOS026751503
- SCHEMBL14905635
- Benzyl (cis-3-hydroxycyclopentyl)carbamate
- CS-16887
- EN300-7256715
- BENZYL N-[(1R,3S)-3-HYDROXYCYCLOPENTYL]CARBAMATE
- CS-B1420
- 1932090-03-3
- BOLLUGKKOBOJGH-NWDGAFQWSA-N
- rac-benzyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate
- benzylN-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
- MFCD23136867
-
- Inchi: 1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1
- InChI Key: BOLLUGKKOBOJGH-NWDGAFQWSA-N
- SMILES: O[C@@H]1CC[C@@H](C1)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 235.12084340g/mol
- Monoisotopic Mass: 235.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 58.6
benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-B1420-250mg |
Carbamic acid, N-[(1S,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester |
1932090-03-3 | 250mg |
$395.0 | 2022-04-27 | ||
| ChemScence | CS-B1420-500mg |
Carbamic acid, N-[(1S,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester |
1932090-03-3 | 500mg |
$645.0 | 2022-04-27 | ||
| ChemScence | CS-B1420-1g |
Carbamic acid, N-[(1S,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester |
1932090-03-3 | 1g |
$980.0 | 2022-04-27 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10364-5g |
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate |
1932090-03-3 | 95 | 5g |
$2323 | 2021-06-26 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10364-10g |
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate |
1932090-03-3 | 95% | 10g |
$1200 | 2023-09-07 | |
| Enamine | EN300-7256715-0.05g |
benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate |
1932090-03-3 | 95.0% | 0.05g |
$647.0 | 2025-03-11 | |
| Enamine | EN300-7256715-0.1g |
benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate |
1932090-03-3 | 95.0% | 0.1g |
$678.0 | 2025-03-11 | |
| Enamine | EN300-7256715-0.25g |
benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate |
1932090-03-3 | 95.0% | 0.25g |
$708.0 | 2025-03-11 | |
| Enamine | EN300-7256715-0.5g |
benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate |
1932090-03-3 | 95.0% | 0.5g |
$739.0 | 2025-03-11 | |
| Enamine | EN300-7256715-1.0g |
benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate |
1932090-03-3 | 95.0% | 1.0g |
$770.0 | 2025-03-11 |
benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
Benzyl N-[(1S,3R)-rel-3-Hydroxycyclopentyl]carbamate (CAS No. 1932090-03-3): A Comprehensive Overview
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS No. 1932090-03-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl carbamate group and a chiral 3-hydroxycyclopentyl moiety. The combination of these functionalities endows the molecule with a range of potential biological activities, making it a valuable candidate for various therapeutic applications.
The benzyl carbamate group is a common protecting group in organic synthesis, particularly in the context of amino acid and peptide chemistry. It is known for its stability under mild conditions and its ease of removal under acidic conditions. This property makes it an ideal choice for protecting amino groups during multi-step synthetic processes, ensuring that the integrity of the final product is maintained.
The (1S,3R)-rel-3-hydroxycyclopentyl moiety is a chiral cyclic alcohol that has been the subject of extensive research due to its potential in modulating various biological pathways. Chiral compounds are essential in pharmaceuticals because they can exhibit different biological activities depending on their stereochemistry. The specific configuration of this moiety in benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate may play a crucial role in its pharmacological properties, such as selectivity and potency.
Recent studies have highlighted the potential of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate in the treatment of neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects. The mechanism of action is thought to involve the modulation of oxidative stress and inflammation, which are key factors in the progression of diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective properties, benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory conditions. This makes it a promising candidate for the development of new anti-inflammatory drugs.
The synthesis of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate involves several steps, including the preparation of the chiral 3-hydroxycyclopentylamine intermediate and its subsequent coupling with benzyl chloroformate. The use of chiral catalysts or resolving agents is often necessary to achieve high enantiomeric purity, which is crucial for its biological activity. Recent advancements in asymmetric synthesis have made it possible to produce this compound with high yield and purity, facilitating its large-scale production for further research and development.
The pharmacokinetic properties of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate have also been studied extensively. It has been found to have good oral bioavailability and a favorable half-life, making it suitable for chronic administration. However, further clinical trials are needed to fully understand its safety profile and therapeutic window.
In conclusion, benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate (CAS No. 1932090-03-3) represents a promising compound with a wide range of potential applications in medicine. Its unique structural features and biological activities make it an attractive target for further research and development. As more studies are conducted, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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